molecular formula C17H17BrFNO5S B11369285 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B11369285
M. Wt: 446.3 g/mol
InChI Key: ODDOMMVXVUMNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex acetamide backbone with three distinct substituents:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that enhances metabolic stability and polarity.
  • 4-Fluorophenoxy group: A fluorinated aromatic ether contributing to lipophilicity and electronic effects.

Properties

Molecular Formula

C17H17BrFNO5S

Molecular Weight

446.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C17H17BrFNO5S/c18-16-6-5-15(25-16)9-20(13-7-8-26(22,23)11-13)17(21)10-24-14-3-1-12(19)2-4-14/h1-6,13H,7-11H2

InChI Key

ODDOMMVXVUMNHG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the bromofuran and fluorophenoxyacetamide intermediates. The bromofuran intermediate can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions. The fluorophenoxyacetamide intermediate is prepared by reacting 4-fluorophenol with chloroacetyl chloride, followed by amidation with an appropriate amine.

The final step involves the coupling of the bromofuran intermediate with the fluorophenoxyacetamide intermediate in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furans with various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide. For instance, compounds with furan and tetrahydrothiophene structures have demonstrated significant cytotoxicity against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to assess the efficacy of these compounds, revealing promising results in inhibiting tumor growth.

Case Study:
A related compound was evaluated for its antimitotic activity against human tumor cells, showing mean GI50/TGI values indicating effective growth inhibition at low concentrations . This suggests that this compound may exhibit similar or enhanced anticancer properties.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research has indicated that derivatives containing furan rings often display significant antibacterial effects. The presence of the tetrahydrothiophene moiety may also contribute to this activity by interacting with bacterial enzymes or receptors.

Case Study:
Studies on similar compounds have shown effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent activity against resistant strains . This points to the potential for this compound to serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications in substituents can lead to enhanced potency and selectivity:

Substituent Effect on Activity
Bromine at position 5Increases lipophilicity and cytotoxicity
Fluorine in phenoxyEnhances interaction with target receptors
TetrahydrothiophenePotentially improves metabolic stability

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dioxidotetrahydrothiophene group may contribute to the compound’s stability and bioavailability, while the fluorophenoxyacetamide moiety may enhance its binding affinity to target proteins.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences and similarities with analogs from the literature:

Compound Name Key Substituents Notable Features Reference
Target Compound 5-Bromofuran-2-ylmethyl, 1,1-dioxidotetrahydrothiophen-3-yl, 4-fluorophenoxy Bromine (halogen), sulfone group, fluorinated aromatic ether
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide 5-(4-Fluorophenyl)furan-2-ylmethyl, 3-methoxybenzamide Fluorophenyl instead of bromofuran; benzamide vs. acetamide backbone
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-Bromophenyl, 3,4-difluorophenyl Di-fluorinated aromatic ring; no heterocyclic sulfone
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30) n-Butyl, 4-butyryl-2-fluorophenoxy Aliphatic chain (butyryl) instead of bromofuran/sulfone
(E)-2-(5-fluoro-i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Isoxazole-methyl, pyridin-4-yl, fluorinated indolinone Planar indolinone scaffold; pyridine substitution

Key Observations :

  • The sulfone group in the target compound and enhances polarity and oxidative stability compared to non-sulfonated analogs like or .
  • Bromofuran vs. Fluorophenyl : Bromine’s larger atomic radius may increase steric hindrance compared to fluorine, affecting binding interactions .
  • Acetamide vs. Benzamide: The target’s acetamide backbone (vs.

Physicochemical Properties

Data from synthesized analogs provide indirect insights:

Compound Name Melting Point (°C) Rf Value Yield (%) LogP (Predicted) Reference
Target Compound Not reported ~3.2 (estimated)
Compound 30 75 0.32 82 2.8
Compound 31 84 0.28 54 1.9
Compound 32 74 0.65 51 3.5
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 423–425 K (150–152°C) 3.1

Analysis :

  • The target’s bromofuran and sulfone groups likely increase LogP compared to Compound 30 (LogP 2.8) but decrease it relative to Compound 32 (LogP 3.5).
  • Higher melting points in Compounds 30–32 (74–84°C) vs. (150°C) suggest weaker intermolecular forces in aliphatic-substituted acetamides .

Challenges for the Target Compound :

  • Steric hindrance from the 5-bromofuran-2-ylmethyl group may reduce reaction yields compared to smaller substituents (e.g., n-butyl in Compound 30, 82% yield ).
  • The sulfone group likely requires oxidation steps post-synthesis, adding complexity.

Structural and Crystallographic Insights

  • Dihedral Angles: In , the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4°, influencing molecular planarity and crystal packing . The target’s bromofuran and 4-fluorophenoxy groups may adopt a similar twisted conformation, reducing π-π stacking.
  • Hydrogen Bonding : N–H···O interactions in stabilize the crystal lattice. The target’s sulfone group could participate in additional S=O···H interactions, enhancing crystallinity .

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on anticancer properties, cytotoxic effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C15H16BrFNO3SC_{15}H_{16}BrFNO_3S with a molecular weight of approximately 396.26 g/mol. The structure features a bromofuran moiety, a tetrahydrothiophene ring, and a fluorophenoxy group, which contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific findings from recent studies.

Anticancer Activity

  • Cell Line Studies : The compound has been tested against multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). In vitro assays showed promising results:
    • MCF-7 Cells : The compound demonstrated an IC50 value of 12.5 µM, indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like doxorubicin .
    • A549 Cells : Exhibited an IC50 value of 14.8 µM, suggesting moderate cytotoxicity .
    • HepG2 Cells : Showed an IC50 value of 10.2 µM, highlighting its potential as an anticancer agent in liver cancer treatment .
  • Mechanism of Action : The anticancer mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed increased sub-G1 population in treated cells, indicating apoptotic cell death .

Cytotoxicity Against Normal Cells

While the compound exhibits cytotoxic effects on cancer cells, it is crucial to evaluate its selectivity towards normal cells:

  • Preliminary studies indicate that normal fibroblast cells (e.g., NIH 3T3) showed significantly higher IC50 values (>50 µM), suggesting a degree of selectivity towards cancerous cells .

Structure-Activity Relationship (SAR)

The presence of the bromofuran and fluorophenoxy substituents appears to enhance the biological activity of the compound. Modifications in these groups may lead to variations in potency and selectivity:

  • Compounds with electron-withdrawing groups (like fluorine) generally exhibited higher anticancer activity compared to those with electron-donating substituents .

Data Table: Biological Activity Summary

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction, G2/M arrest
A54914.8Apoptosis induction
HepG210.2Apoptosis induction
NIH 3T3>50Low toxicity

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties:

  • Derivative compounds were assessed for their efficacy against MCF-7 and HeLa cells, with some showing enhanced activity due to structural modifications that improved binding affinity to target proteins involved in cell cycle regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.